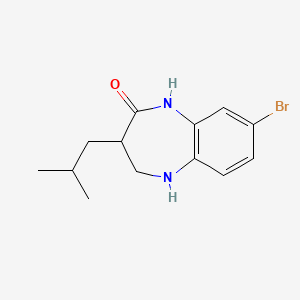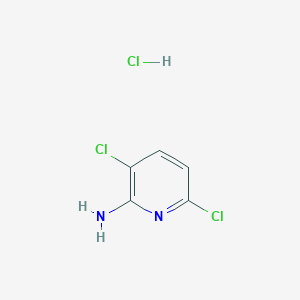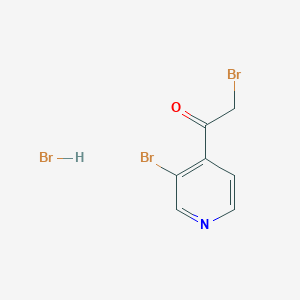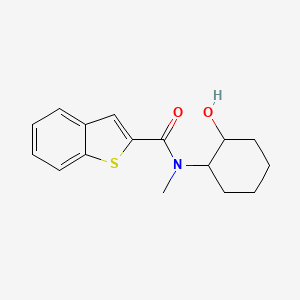
N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure. The structure can be represented in various ways, including a line-angle formula, a 3D model, or a skeletal formula.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. It would include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, and stability. It would also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.Aplicaciones Científicas De Investigación
Prodrug Development
The study of N-acyl derivatives, including those related to benzothiophene carboxamides, highlights their potential as prodrug forms for amide functionalities. N-acylated amides exhibit stability in aqueous solutions and undergo enzymatic hydrolysis in human plasma, making them suitable candidates for prodrug development. This approach aims to enhance the bioavailability and efficacy of therapeutic agents containing the amide group (Kahns & Bundgaard, 1991).
Chemoselective Synthesis
Chemoselective N-benzoylation of aminophenols, utilizing benzoylisothiocyanates, demonstrates a method to produce N-(2-hydroxyphenyl)benzamides. This technique underscores the importance of precise chemical manipulations in synthesizing compounds with specific biological interests, paving the way for the creation of targeted therapeutic agents (Singh, Lakhan, & Singh, 2017).
Biological Activity Evaluation
Novel derivatives, such as N-(ferrocenylmethyl)benzene-carboxamide, have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, including MDA-MB-435-S-F. These studies contribute to the ongoing search for effective cancer therapeutics, showcasing the potential of benzothiophene carboxamide derivatives in oncological research (Kelly et al., 2007).
Antibacterial and Antifungal Properties
The synthesis of new antibiotic and antibacterial drugs is a critical area of research. Compounds derived from thiophene-2-carboxamide have shown promise in this regard, demonstrating significant antibacterial and antifungal activities. This indicates the potential of such compounds in developing new treatments for infections (Ahmed, 2007).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its potential health effects, and any precautions that should be taken when handling it. It would also include information on how to dispose of the compound safely.
Direcciones Futuras
This would involve a discussion of potential future research directions involving the compound. It might include potential applications of the compound, questions that remain to be answered, and new methods that could be used to study the compound.
I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!
Propiedades
IUPAC Name |
N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-17(12-7-3-4-8-13(12)18)16(19)15-10-11-6-2-5-9-14(11)20-15/h2,5-6,9-10,12-13,18H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHUATTUNQHNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2=CC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclohexyl)-N-methyl-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chloro-6-fluorobenzyl)-3'-phenyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2466490.png)

![6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2466496.png)
![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2466498.png)

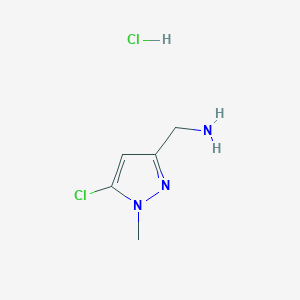
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466503.png)
![N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2466504.png)
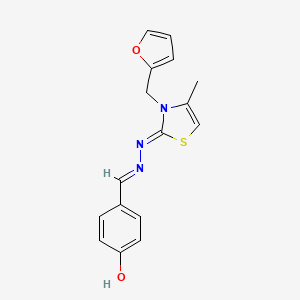
![Ethyl 4-[[2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2466508.png)
